(2-(Benzyloxy)-4-fluorophenyl)methanol

描述

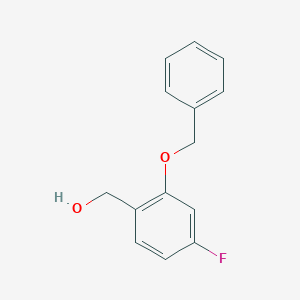

(2-(Benzyloxy)-4-fluorophenyl)methanol: is an organic compound that features a benzyloxy group and a fluorine atom attached to a phenyl ring, with a methanol group at the para position relative to the fluorine

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-fluorophenol and benzyl bromide.

Reaction Conditions: The 2-fluorophenol is reacted with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. This results in the formation of 2-(benzyloxy)-4-fluorophenol.

Reduction: The 2-(benzyloxy)-4-fluorophenol is then reduced using a reducing agent such as sodium borohydride in methanol to yield this compound.

Industrial Production Methods:

化学反应分析

Types of Reactions:

Oxidation: (2-(Benzyloxy)-4-fluorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be further reduced to form various alcohol derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products:

Oxidation: Formation of (2-(benzyloxy)-4-fluorobenzaldehyde).

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted phenylmethanol derivatives.

科学研究应用

Chemical Synthesis Applications

Intermediate in Organic Synthesis

(2-(Benzyloxy)-4-fluorophenyl)methanol is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in:

- Synthesis of Benzyl Ethers and Esters : The compound acts as a reagent in the formation of benzyl ethers and esters through nucleophilic substitution reactions.

- Wittig Rearrangement : It is involved in the [1,2]-Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines, showcasing its versatility in synthetic organic chemistry.

Biological Applications

Pharmaceutical Research

This compound has garnered attention in pharmaceutical research due to its potential as a precursor for developing drugs targeting specific enzymes or receptors. Studies indicate that its structural components enhance binding affinity and specificity, making it valuable in drug design .

Anticancer Properties

Research documented in Cell Press highlighted the anticancer properties of this compound. In xenograft models, treatment with this compound resulted in significant tumor reduction through apoptosis induction via mitochondrial pathways. This suggests its potential role as a therapeutic agent in cancer treatment.

Comparative Analysis with Analog Compounds

To understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | High | Significant |

| (2-(Benzyloxy)-3-bromophenyl)methanol | Structure | Moderate | Moderate |

| (2-(Benzyloxy)-4-chlorophenyl)methanol | Structure | Low | Low |

This comparison highlights that this compound exhibits superior biological activities compared to its analogs, particularly in antimicrobial and anticancer applications.

Study on Anticancer Properties

A significant study published in Cell Press investigated the anticancer effects of this compound using xenograft models. The findings indicated that treatment with this compound led to substantial tumor reduction due to its ability to induce apoptosis through mitochondrial pathways.

Interaction Studies

Research has shown that this compound interacts with various biological molecules, influencing enzymatic activity and receptor binding. The presence of the fluorine atom enhances lipophilicity, affecting pharmacokinetic properties and biological effectiveness .

作用机制

The mechanism by which (2-(Benzyloxy)-4-fluorophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy and fluorine groups play a crucial role in modulating the compound’s binding affinity and specificity. The methanol group can participate in hydrogen bonding, further influencing the compound’s activity.

相似化合物的比较

- (2-(Benzyloxy)-3-bromophenyl)methanol

- (2-(Benzyloxy)-4-chlorophenyl)methanol

- (2-(Benzyloxy)-4-methylphenyl)methanol

Comparison:

- Structural Differences: The primary differences lie in the substituents on the phenyl ring (fluorine, bromine, chlorine, or methyl groups).

- Unique Properties: (2-(Benzyloxy)-4-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

生物活性

(2-(Benzyloxy)-4-fluorophenyl)methanol is an organic compound characterized by its unique structure, which includes a benzyloxy group, a fluorine atom on the phenyl ring, and a methanol group. This compound is of interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies involving this compound.

The molecular formula of this compound is CHF O, with a molecular weight of 232.25 g/mol . The synthesis typically involves:

- Starting Materials : 2-fluorophenol and benzyl bromide.

- Reaction Conditions : The reaction is carried out in the presence of a base like potassium carbonate in acetone to form 2-(benzyloxy)-4-fluorophenol, followed by reduction with sodium borohydride in methanol to yield the final product .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies reveal that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The proposed mechanism includes the activation of caspases and modulation of cell cycle regulators, leading to cell death .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The benzyloxy and fluorine groups enhance binding affinity to target enzymes or receptors. This can lead to inhibition of key metabolic enzymes involved in cell proliferation .

- Hydrogen Bonding : The methanol group may participate in hydrogen bonding, further stabilizing interactions with biological targets .

Study 1: Antimicrobial Efficacy

A study published in Phytochemical Analysis evaluated the antimicrobial effects of various phenolic compounds, including this compound. Results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) against MRSA strains comparable to standard antibiotics .

Study 2: Anticancer Properties

In another research effort documented in Cell Press, the anticancer properties were investigated using xenograft models. The results showed that treatment with this compound led to significant tumor reduction, attributed to its ability to induce apoptosis through mitochondrial pathways .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | High | Significant |

| (2-(Benzyloxy)-3-bromophenyl)methanol | Structure | Moderate | Moderate |

| (2-(Benzyloxy)-4-chlorophenyl)methanol | Structure | Low | Low |

常见问题

Q. What are the optimal synthetic routes for (2-(benzyloxy)-4-fluorophenyl)methanol, and how do reaction conditions influence yield?

Basic Synthesis Methodology :

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 2-(benzyloxy)-4-fluoroaniline with a carboxylic acid derivative (e.g., propanoic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) yields structurally similar amides . To obtain the methanol derivative, reduction of a ketone precursor (e.g., using NaBH₄ or LiAlH₄) or protection/deprotection strategies for the benzyloxy group may be employed.

Advanced Considerations :

Yields are sensitive to solvent polarity, temperature, and steric effects. For instance, DCM as a solvent facilitates EDC-mediated coupling at room temperature (68% yield reported for analogous compounds) . Competing side reactions (e.g., over-reduction or oxidation) require careful monitoring via TLC or HPLC.

Q. How can the structure of this compound be rigorously characterized?

Basic Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the benzyloxy group’s protons resonate at δ ~4.9–5.1 ppm (singlet), while fluorine substituents induce splitting patterns in aromatic protons .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated [M+H⁺] = 246.08, observed 246.07) .

Advanced Techniques :

- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., C–O bond lengths ~1.36 Å, fluorine’s electron-withdrawing effects on ring planarity) .

- IR Spectroscopy : Identifies hydroxyl (ν ~3270 cm⁻¹) and aromatic C–F (ν ~1220 cm⁻¹) stretches .

Q. What functional group transformations are feasible for this compound in medicinal chemistry?

Basic Reactivity :

- Oxidation : The methanol group can be oxidized to a ketone or carboxylic acid using MnO₂ or KMnO₄, respectively .

- Esterification : Reaction with acyl chlorides forms esters, useful for prodrug design.

Advanced Applications :

- Benzyloxy Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, exposing a phenol for further functionalization .

- Fluorine-directed Coupling : Fluorine’s meta-directing effect enables regioselective Suzuki-Miyaura cross-coupling for biaryl synthesis .

Q. How do structural analogs of this compound exhibit antifungal or anticancer activity?

Basic Insights :

Analogous benzophenones (e.g., (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone) show antifungal activity via disruption of fungal membrane synthesis . The benzyloxy group enhances lipophilicity, improving cellular uptake.

Advanced Mechanisms :

- Enzyme Inhibition : Fluorine’s electronegativity modulates binding to cytochrome P450 or kinase active sites .

- QSAR Studies : Substituent position (e.g., para-fluorine vs. ortho-methanol) correlates with IC₅₀ values in cancer cell lines .

Q. How should researchers address contradictions in spectral or crystallographic data for this compound?

Basic Validation :

- Cross-reference NMR and HRMS data with published analogs (e.g., δ −115.8 ppm for ¹⁹F-NMR in CDCl₃ ).

- Compare melting points with literature (e.g., 118–122°C for related amides ).

Advanced Strategies :

- DFT Calculations : Predict NMR chemical shifts or optimize molecular geometry to resolve crystallographic discrepancies .

- Multi-technique Validation : Pair X-ray data (e.g., CCDC 2120865 ) with IR and Raman spectra to confirm hydrogen-bonding networks.

Q. What computational tools are recommended for studying this compound’s reactivity?

Basic Tools :

- Gaussian or ORCA : Perform density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular Docking (AutoDock Vina) : Screen against biological targets (e.g., fungal lanosterol demethylase) to prioritize synthesis .

Advanced Workflows :

- MD Simulations (GROMACS) : Model solvation effects on conformational stability in aqueous vs. lipid environments .

- QSAR Models : Train machine learning algorithms (e.g., Random Forest) on bioactivity datasets to optimize substituent patterns .

Q. What safety protocols are critical when handling this compound?

Basic Precautions :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility of aromatic alcohols .

Advanced Mitigation :

- Waste Disposal : Neutralize methanol derivatives with dilute HCl before disposal to prevent environmental release .

- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid combustion due to possible HF release .

属性

IUPAC Name |

(4-fluoro-2-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGCFHNGHJMIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730483 | |

| Record name | [2-(Benzyloxy)-4-fluorophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351445-99-3 | |

| Record name | [2-(Benzyloxy)-4-fluorophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。